molecular formula C17H24N2O2 B3842039 N'-octanoyl-3-phenylacrylohydrazide

N'-octanoyl-3-phenylacrylohydrazide

Cat. No.: B3842039
M. Wt: 288.4 g/mol
InChI Key: IIGWMBHVGZGBBE-BUHFOSPRSA-N
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Description

N'-Octanoyl-3-phenylacrylohydrazide is a hydrazide derivative comprising an octanoyl group (C8 acyl chain) linked to a hydrazide moiety, which is further substituted with a 3-phenylacryl group. Structurally, it belongs to the class of acylhydrazides, which are characterized by the presence of a hydrazide functional group (-CONHNH2) modified with acyl substituents. Hydrazides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.

Properties

IUPAC Name

N'-[(E)-3-phenylprop-2-enoyl]octanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-3-4-5-9-12-16(20)18-19-17(21)14-13-15-10-7-6-8-11-15/h6-8,10-11,13-14H,2-5,9,12H2,1H3,(H,18,20)(H,19,21)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGWMBHVGZGBBE-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight LogP* (Predicted)
This compound Octanoyl, 3-phenylacryl C17H23N2O2 295.38 ~3.5
N'-(Chloroacetyl)-3-phenylpropanehydrazide Chloroacetyl, phenylpropane C11H14ClN3O2 255.70 ~2.1
N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide Methylphenoxy, oxoindolylidene C19H18N3O3 336.37 ~2.8
N'-((4-[(2,4-Dichlorobenzyl)oxy]phenyl)methylene)-2-(3-nitroanilino)acetohydrazide Dichlorobenzyl, nitroanilino C22H18Cl2N4O4 473.31 ~4.2

Notes:

  • Lipophilicity (LogP): The octanoyl chain in the target compound confers higher lipophilicity (~3.5) compared to analogs with shorter chains (e.g., chloroacetyl, LogP ~2.1) or polar groups (e.g., nitroanilino, LogP ~4.2 due to aromatic chlorides) .
  • Substituent Impact: Electron-withdrawing groups (e.g., chloro, nitro) enhance reactivity but may reduce solubility.

Physicochemical Properties

Property This compound N'-(Chloroacetyl)-3-phenylpropanehydrazide N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene] Analog
Water Solubility Low (hydrophobic acyl chain) Moderate (polar chloro group) Low (aromatic substituents)
Thermal Stability High (conjugated system) Moderate High (rigid indole scaffold)
Synthetic Accessibility Moderate (requires long-chain acylation) High (simple chloroacetylation) Low (complex heterocyclic synthesis)

Research Findings and Implications

  • Antimicrobial Potential: Chloroacetyl derivatives (e.g., ) show broad-spectrum activity, suggesting that the target compound’s octanoyl chain might enhance penetration into bacterial membranes.
  • Cancer Research : Indole-based hydrazides (e.g., ) exhibit apoptosis-inducing effects, implying that the 3-phenylacryl group in the target compound could interact with similar biological targets.
  • Limitations: Direct studies on this compound are absent in the provided evidence; further experimental validation is needed to confirm its bioactivity and pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-octanoyl-3-phenylacrylohydrazide
Reactant of Route 2
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N'-octanoyl-3-phenylacrylohydrazide

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